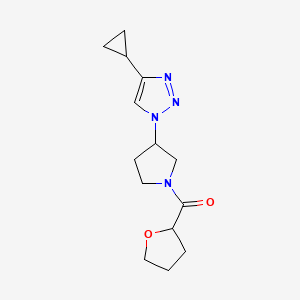

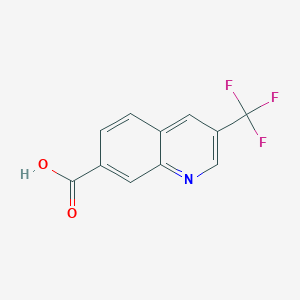

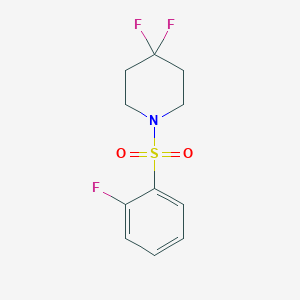

(3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(四氢呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学合成和分子结构

- 杂环衍生物的合成:该化合物在各种杂环衍生物的合成中发挥作用。例如,它参与反应,在氧化羰基化条件下生成四氢呋喃、二氧戊环、恶唑啉、二氢吡啶酮和四氢吡啶二酮衍生物 (Bacchi 等,2005)。

- 化学反应中的催化剂:该化合物在各种化学反应中充当催化剂,例如 Huisgen 1,3-偶极环加成反应。它与 CuCl 形成稳定的配合物,在特定条件下催化环加成反应 (Ozcubukcu 等,2009)。

药物化学和药物开发

- 抗癌和抗菌剂:已研究具有相似结构的化合物作为抗癌和抗菌剂的潜力。它们对癌细胞系和致病菌株的有效性突出了它们在药物化学中的重要性 (Katariya 等,2021)。

- 在情绪障碍治疗中的潜力:已将相关化合物研究为 P2X7 拮抗剂,其中一种化合物已进入 I 期临床试验,用于治疗情绪障碍 (Chrovian 等,2018)。

生化研究和酶相互作用

- 甲醇脱氢酶抑制:已研究与该化合物相关的环丙烷衍生的抑制剂对甲醇脱氢酶的作用,表明涉及协同质子抽象和重排的机制 (Frank 等,1989)。

材料科学和缓蚀

- 缓蚀:已评价与该化合物相似的三唑衍生物作为酸性介质中低碳钢的缓蚀剂。它们在金属表面吸附和抑制腐蚀的能力在材料科学中引起关注 (Ma 等,2017)。

作用机制

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound acts as a VHL inhibitor . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex. This leads to the degradation of HIF. By inhibiting VHL, the compound prevents HIF degradation, leading to the activation of the HIF pathway .

Result of Action

The result of the compound’s action is the activation of the HIF pathway , leading to the upregulation of genes involved in responses to hypoxia . This can have a variety of effects depending on the context, but potential outcomes include enhanced angiogenesis, increased erythropoiesis, and improved cell survival under low oxygen conditions .

Action Environment

The efficacy and stability of the compound can be influenced by a variety of environmental factors. For example, the presence of oxygen can affect the activity of the compound, as oxygen is required for the normal degradation of HIF. Additionally, the pH and temperature of the environment can also impact the stability and activity of the compound .

属性

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(13-2-1-7-20-13)17-6-5-11(8-17)18-9-12(15-16-18)10-3-4-10/h9-11,13H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZZRFZDMMUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

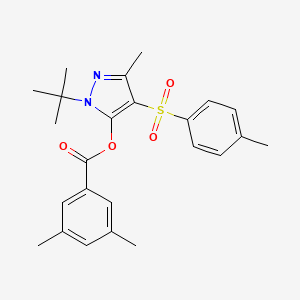

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

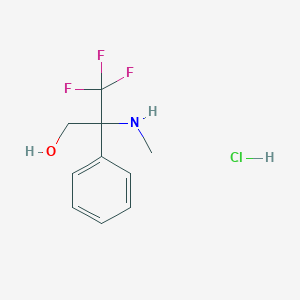

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)

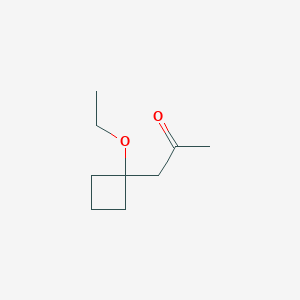

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)